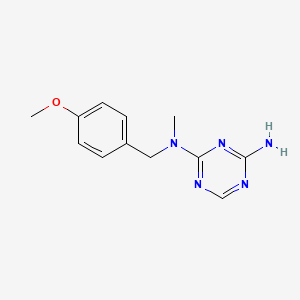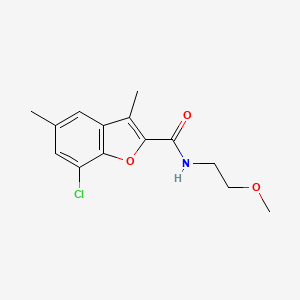![molecular formula C19H28N6O2 B5664348 4-[(4-methyl-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5664348.png)
4-[(4-methyl-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of heterocyclic compounds that have attracted attention due to their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. These compounds typically exhibit a range of biological activities, making them of interest for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related triazolines and morpholines involves reactions such as pyrolysis of 4-aryl-5-amino-v-triazolines, which generally yield amidines and/or benzanilides. An unusual reaction observed during the pyrolysis of 4-aryl-5-morpholino-v-triazolines is the production of morpholinopyrroles, suggesting a unique pathway involving the influence of solvent dipole moment in pyrrole formation (Pocar, Trimarco, & Bombieri, 1998).
Molecular Structure Analysis
The crystal structures of similar compounds have been determined, providing insights into their molecular configurations. For example, the structure of 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one was elucidated using techniques like NMR, FT-IR, and HRMS, revealing details about its stereochemistry and conformation (Islas-Jácome et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include cycloadditions, rearrangements, and transformations influenced by the nature of substituents and reaction conditions. For instance, reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines like pyrrolidine and morpholine typically yield 3-amino-substituted derivatives, demonstrating the reactivity and functional group transformations typical for these heterocycles (Kalogirou & Koutentis, 2014).
Propiedades
IUPAC Name |
[4-[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-22-7-3-4-16(22)19(26)25-8-5-15(6-9-25)18-21-20-17(23(18)2)14-24-10-12-27-13-11-24/h3-4,7,15H,5-6,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJHBOVVGZFJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC(CC2)C3=NN=C(N3C)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5664283.png)
![4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-oxazepane](/img/structure/B5664284.png)


![1-benzyl-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-1,4-diazepan-6-ol](/img/structure/B5664305.png)
![1,1',3',5'-tetramethyl-5-[3-methyl-1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazol-5-yl]-1H,1'H-3,4'-bipyrazole](/img/structure/B5664315.png)
![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-4H-1,2,4-triazole](/img/structure/B5664320.png)
![1-cyclopentyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxamide](/img/structure/B5664333.png)
![3-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5664335.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5664343.png)
![9-(2-ethylisonicotinoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5664365.png)
![(3S*,4R*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5664372.png)
